molecular formula C16H17F3N6 B2555034 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2034566-52-2

2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2555034
CAS No.: 2034566-52-2
M. Wt: 350.349
InChI Key: FDVDCGDQIATYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring fused with a cyclopenta[c]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

    Cyclopenta[c]pyridazine synthesis: The cyclopenta[c]pyridazine moiety can be synthesized separately through a series of cyclization reactions.

    Piperazine ring formation: The piperazine ring can be introduced through nucleophilic substitution or other suitable reactions.

    Coupling reactions: The final step involves coupling the cyclopenta[c]pyridazine moiety with the pyrimidine core via the piperazine linker.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the cyclopenta[c]pyridazine moiety.

    Reduction: Reduction reactions could be used to modify the functional groups on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6/c17-16(18,19)13-4-5-20-15(21-13)25-8-6-24(7-9-25)14-10-11-2-1-3-12(11)22-23-14/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVDCGDQIATYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.